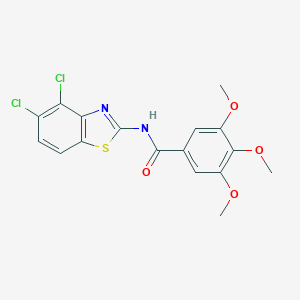

![molecular formula C21H13ClN4O4S B251325 N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251325.png)

N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. It was developed by AbbVie and Roche and was approved by the FDA in 2016 for the treatment of chronic lymphocytic leukemia (CLL) with 17p deletion.

Wirkmechanismus

N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide selectively binds to the hydrophobic groove of BCL-2, which is overexpressed in many cancer cells and plays a critical role in their survival. By inhibiting BCL-2, this compound induces apoptosis (programmed cell death) in cancer cells, while sparing normal cells that do not depend on BCL-2 for survival.

Biochemical and Physiological Effects

This compound has been shown to induce rapid and deep responses in patients with CLL and AML, with a favorable safety profile. It has also been found to enhance the efficacy of other therapies, such as rituximab and venetoclax. However, this compound can cause tumor lysis syndrome (TLS), a potentially life-threatening condition that occurs when cancer cells release their contents into the bloodstream, leading to metabolic disturbances.

Vorteile Und Einschränkungen Für Laborexperimente

N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide is a potent and selective inhibitor of BCL-2, which makes it a valuable tool for studying the role of BCL-2 in cancer and other diseases. However, its high cost and limited availability may limit its use in some laboratories. Moreover, the potential for TLS should be carefully considered when designing experiments with this compound.

Zukünftige Richtungen

Several directions for future research on N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide can be identified, including:

1. Investigating the use of this compound in combination with other drugs and therapies, such as immune checkpoint inhibitors and CAR-T cells.

2. Developing new formulations and delivery methods to improve the pharmacokinetics and bioavailability of this compound.

3. Exploring the role of BCL-2 in other diseases, such as Alzheimer's disease and autoimmune disorders, and the potential use of this compound in their treatment.

4. Studying the mechanisms of resistance to this compound and identifying strategies to overcome it.

5. Conducting long-term follow-up studies to assess the durability of responses and potential late toxicities associated with this compound treatment.

In conclusion, this compound is a promising drug that has shown significant clinical benefit in the treatment of CLL and other cancers. Its selective targeting of BCL-2 makes it a valuable tool for studying the role of this protein in cancer and other diseases. Further research is needed to fully explore the potential of this compound and identify strategies to optimize its use.

Synthesemethoden

The synthesis of N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide involves several steps, including the formation of the oxazole ring, the introduction of the chloro group, and the formation of the carbamothioyl and benzodioxole moieties. The final product is obtained through a coupling reaction between the two intermediates.

Wissenschaftliche Forschungsanwendungen

N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide has shown promising results in the treatment of various types of cancer, including CLL, acute myeloid leukemia (AML), and multiple myeloma (MM). It has also been investigated for its potential use in combination with other drugs and therapies.

Eigenschaften

Molekularformel |

C21H13ClN4O4S |

|---|---|

Molekulargewicht |

452.9 g/mol |

IUPAC-Name |

N-[[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-1,3-benzodioxole-5-carboxamide |

InChI |

InChI=1S/C21H13ClN4O4S/c22-14-5-4-12(9-13(14)20-25-18-16(30-20)2-1-7-23-18)24-21(31)26-19(27)11-3-6-15-17(8-11)29-10-28-15/h1-9H,10H2,(H2,24,26,27,31) |

InChI-Schlüssel |

GYFMWXZBTWADQF-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CC(=C(C=C3)Cl)C4=NC5=C(O4)C=CC=N5 |

Kanonische SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CC(=C(C=C3)Cl)C4=NC5=C(O4)C=CC=N5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

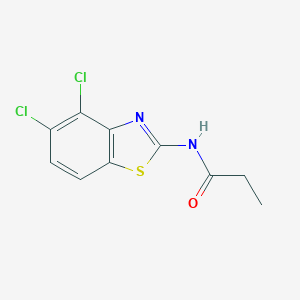

![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)

![N-[(4-sulfamoylanilino)-sulfanylidenemethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251249.png)

![N-(2-furoyl)-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B251250.png)

![N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251252.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251254.png)

![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251256.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B251257.png)

![2,2-dimethyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251258.png)

![2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251259.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251261.png)

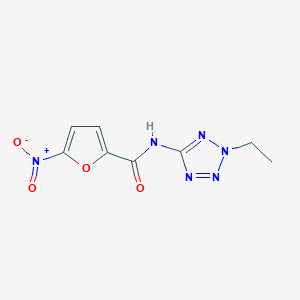

![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-methylbenzamide](/img/structure/B251267.png)